4-Bromo-3-chloro-2-(trifluoromethyl)pyridine

Descripción general

Descripción

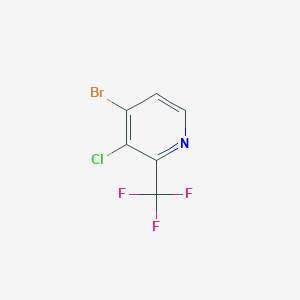

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine typically involves the following steps:

Formation of Trifluoromethylpyridine Sodium Salt: Trifluoromethylpyridine is reacted with sodium hydroxide to form the sodium salt of trifluoromethylpyridine.

Substitution Reaction: The sodium salt is then reacted with bromine or bromine-containing compounds under basic conditions to introduce the bromine atom, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium phosphate are typically used.

Major Products:

Substitution Products: Depending on the nucleophile used, the major products can include substituted pyridines with various functional groups.

Coupling Products: The major products are biaryl compounds formed through the coupling of the pyridine ring with aromatic or aliphatic groups.

Aplicaciones Científicas De Investigación

Pharmaceuticals

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Histone Deacetylase Inhibitors : The compound has been studied for its role in developing inhibitors for histone deacetylases (HDACs), which are crucial in cancer therapy and neurodegenerative diseases like Huntington’s disease. Inhibition of HDACs can lead to altered gene expression patterns that may inhibit tumor growth and promote neuronal health.

- Anti-inflammatory Agents : It is utilized in synthesizing compounds with anti-inflammatory properties, contributing to the development of new therapeutic agents for chronic inflammatory conditions.

Agrochemicals

The compound is also significant in the agrochemical industry:

- Pesticides and Herbicides : Its ability to disrupt biological pathways in pests makes it valuable for developing pesticides and herbicides. Several derivatives have been introduced to the market, enhancing crop protection against various pests .

- Crop Resistance : Research indicates that derivatives of this compound can enhance crop resistance to diseases, potentially leading to increased agricultural yields .

Material Sciences

In material sciences, this compound is involved in:

- Synthesis of Advanced Materials : The compound is used in creating materials with unique electronic and optical properties, which are essential for developing new technologies.

The biological activity of this compound stems from its interaction with various biological targets:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes such as HDACs, affecting cellular processes like differentiation and apoptosis.

- Cell Signaling Modulation : The compound modulates kinase activity, influencing critical signaling pathways involved in cell proliferation and survival.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

- Inhibition of Sfp-PPTase : Research demonstrated that derivatives could inhibit Sfp phosphopantetheinyl transferase (PPTase), an enzyme vital for bacterial virulence, suggesting potential as antibacterial agents.

- Kinase Activity Studies : Investigations into trifluoromethylpyridines have shown their ability to inhibit tyrosine kinases involved in cancer cell proliferation, emphasizing their therapeutic potential.

- Agrochemical Applications : The compound's utility in Suzuki-Miyaura cross-coupling reactions indicates its importance in synthesizing agrochemicals aimed at improving crop resilience .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine depends on its application:

Comparación Con Compuestos Similares

- 4-Bromo-2-(trifluoromethyl)pyridine

- 3-Chloro-2-(trifluoromethyl)pyridine

- 2-Bromo-4-(trifluoromethyl)pyridine

Comparison: 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. The trifluoromethyl group also imparts significant electron-withdrawing properties, making it a valuable intermediate in various synthetic applications .

Actividad Biológica

4-Bromo-3-chloro-2-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique trifluoromethyl group and halogen substituents contribute to its biological activity, making it a subject of interest for researchers studying enzyme interactions, antibacterial properties, and potential therapeutic applications.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and proteins. Key mechanisms include:

- Enzyme Inhibition: This compound has been shown to inhibit specific enzymes, such as histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases like Huntington's disease. Inhibition of HDACs can lead to altered gene expression and cell cycle regulation.

- Cell Signaling Modulation: The compound influences cell signaling pathways by modulating the activity of kinases, which are critical for cellular communication and function.

Biological Properties

The biological properties of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound. Notable findings include:

- Inhibition of Sfp-PPTase: Research demonstrated that derivatives of pyridine compounds could inhibit the Sfp phosphopantetheinyl transferase (PPTase), a crucial enzyme for bacterial virulence. The inhibition was observed at submicromolar concentrations, indicating potential for developing new antibacterial agents .

- Kinase Activity: A study indicated that trifluoromethylpyridines could inhibit tyrosine kinases, which play vital roles in cancer cell proliferation. The structure-activity relationship (SAR) studies revealed that modifications on the pyridine ring significantly affected the inhibitory potency against these kinases .

- Agrochemical Applications: The compound's ability to act as a precursor in Suzuki-Miyaura cross-coupling reactions highlights its utility in synthesizing agrochemicals that may enhance crop resistance to pests and diseases .

Propiedades

IUPAC Name |

4-bromo-3-chloro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-3-1-2-12-5(4(3)8)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIXBFNPZJCNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.